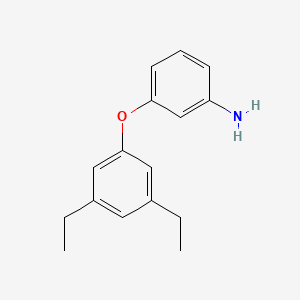
2-Chloro-1-(2-fluoropyridin-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone typically involves the chlorination of 2-fluoropyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions: 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
科学研究应用
2-Chloro-1-(2-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets .
相似化合物的比较
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
- 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone
Comparison: 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
属性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC 名称 |
2-chloro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |
InChI 键 |
XDIRSJGHIGACAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)F)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


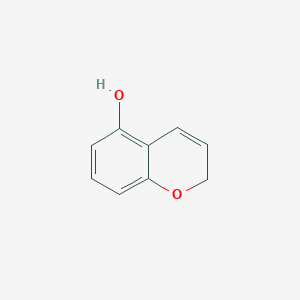
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
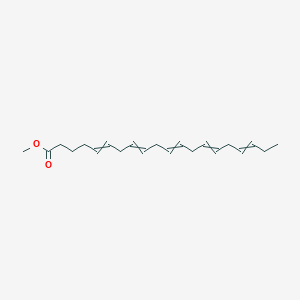
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
![[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
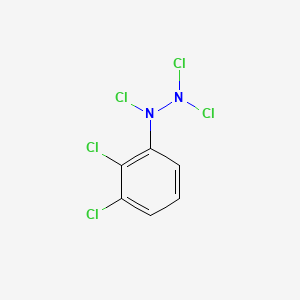

![(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
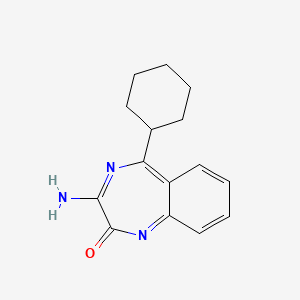
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
